Methyl 4-chloro-3-propoxybenzoate
Overview
Description
Methyl 4-chloro-3-propoxybenzoate is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorine atom, and the hydrogen atom at the meta position is replaced by a propoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-propoxybenzoate can be synthesized through the esterification of 4-chloro-3-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-propoxybenzoic acid and methanol.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-3-propoxybenzoate or 4-thiocyanato-3-propoxybenzoate.
Hydrolysis Products: 4-chloro-3-propoxybenzoic acid and methanol.
Oxidation Products: 4-chloro-3-propoxybenzaldehyde or 4-chloro-3-propoxybenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-propoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-propoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine and propoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 4-chlorobenzoate: Lacks the propoxy group, making it less hydrophobic and potentially altering its reactivity and biological activity.
Methyl 3-propoxybenzoate: Lacks the chlorine atom, which can affect its chemical stability and reactivity.
Methyl 4-bromo-3-propoxybenzoate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions in chemical and biological systems.
Uniqueness: Methyl 4-chloro-3-propoxybenzoate is unique due to the presence of both chlorine and propoxy groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. These features make it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-chloro-3-propoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEBYQUIQDUVGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243379 | |
Record name | Benzoic acid, 4-chloro-3-propoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820735-25-8 | |
Record name | Benzoic acid, 4-chloro-3-propoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-3-propoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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